Betamethasone-d5 21-Phosphate chemical structure and properties
Betamethasone-d5 21-Phosphate chemical structure and properties
This guide details the chemical structure, physicochemical properties, and analytical applications of Betamethasone-d5 21-Phosphate , a stable isotope-labeled corticosteroid derivative.[1]
Structure, Properties, and LC-MS/MS Applications[1]
Executive Summary
Betamethasone-d5 21-Phosphate (Disodium salt) is a deuterated analog of the glucocorticoid prodrug Betamethasone 21-Phosphate.[1][2] It serves as a critical Internal Standard (IS) in bioanalytical assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its primary utility lies in correcting for matrix effects, extraction efficiency, and ionization variability during the quantification of Betamethasone 21-Phosphate in biological matrices (plasma, urine, tissue).[1]
Unlike the lipophilic parent compound (Betamethasone), the 21-phosphate ester is highly water-soluble and labile.[1] This guide focuses on the specific challenges of handling this molecule, preventing its premature hydrolysis, and utilizing it for precise quantification.
Chemical Identity & Structural Analysis[1][3]
Core Structure
Betamethasone-d5 21-Phosphate retains the core pregnadiene dione structure of Betamethasone but incorporates five deuterium (
Isotopic Labeling: The "d5" label is typically incorporated into the steroid backbone or the C16-methyl group to ensure metabolic stability (preventing label loss during analysis). A common labeling pattern involves the C1, C2, C4, C6, or methyl positions.[1]
Physicochemical Properties[1]
| Property | Data / Description |
| Chemical Name | Betamethasone-d5 21-Phosphate (Disodium Salt) |
| Molecular Formula | |
| Molecular Weight | ~521.45 g/mol (Disodium) / ~477.48 g/mol (Free Acid) |
| Solubility | Highly soluble in water (>100 mg/mL); Soluble in Methanol; Insoluble in non-polar solvents (Hexane, Chloroform).[1][3] |
| pKa (Phosphate) | |
| Appearance | White to off-white hygroscopic crystalline powder.[1] |
| Stability | Susceptible to hydrolysis by phosphatases (in vivo) and acid/base catalysis (in vitro).[1] |
Synthesis & Degradation Pathways[1][5]
Synthesis Workflow
The synthesis generally proceeds via the phosphorylation of a deuterated Betamethasone precursor. The deuterium label must be introduced before the sensitive phosphate esterification step.
Figure 1: General synthetic pathway for Betamethasone-d5 21-Phosphate.[1]
Stability & Hydrolysis (The "Prodrug" Effect)
Betamethasone 21-Phosphate is a prodrug.[1] In biological systems, it is rapidly converted to the active Betamethasone by alkaline phosphatases.
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Implication for Analysis: If the goal is to quantify the Phosphate form, enzyme activity must be inhibited immediately upon sample collection (e.g., using EDTA + Sodium Fluoride or Sodium Arsenate).
Analytical Application: LC-MS/MS Protocol
Role as Internal Standard
Betamethasone-d5 21-Phosphate is the ideal IS for quantifying Betamethasone 21-Phosphate because it mimics the analyte's:
-
Retention Time: Co-elutes (or elutes very closely) with the analyte, compensating for matrix suppression.
-
Extraction Recovery: Behaves identically during protein precipitation or SPE.
-
Hydrolysis Rate: If partial hydrolysis occurs during processing, the IS hydrolyzes at the same rate, maintaining the area ratio.
Experimental Methodology
A. Sample Preparation (Protein Precipitation)
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Objective: Extract polar phosphate ester while inhibiting enzymatic degradation.
-
Matrix: Human Plasma (Stabilized with NaF/EDTA).[1]
-
Protocol:
-
Aliquot 100 µL plasma into a centrifuge tube.
-
Add 10 µL Betamethasone-d5 21-Phosphate IS working solution (e.g., 100 ng/mL in Methanol).
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Add 300 µL Acetonitrile (cooled to 4°C) to precipitate proteins. Note: Acidification (0.1% Formic Acid) helps stabilize the phosphate.[1]
-
Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer supernatant to an LC vial. (Avoid evaporation to dryness if possible, as redissolving the phosphate can be difficult; dilute with water instead).
-
B. LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 4.[1]5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 4 min. |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode (ESI+) |
| MRM (Target) | 517.2 |
| MRM (IS - d5) | 522.2 |
Analytical Workflow Diagram
Figure 2: LC-MS/MS workflow for the quantification of Betamethasone 21-Phosphate.
Handling & Safety
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Storage: Store solid at -20°C. Solutions (in methanol/water) should be stored at -80°C to prevent hydrolysis.
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Solubility: Dissolve the disodium salt in water or water/methanol mixtures. Avoid pure organic solvents for the initial stock preparation as the salt is insoluble in pure acetonitrile or hexane.
-
Safety: Betamethasone derivatives are potent corticosteroids. Handle with gloves, safety glasses, and within a fume hood to avoid inhalation of powder.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 151-73-5 (Betamethasone sodium phosphate).[1]
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Journal of Pharmaceutical and Biomedical Analysis. "LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization." J Pharm Biomed Anal.[4] 2011 Dec 15;56(5):983-91.[1][4]
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Journal of Food and Drug Analysis. "Simultaneous determination of plasma betamethasone disodium phosphate and betamethasone in rabbit by high performance liquid chromatography." J Food Drug Anal.[5][6] 2013.
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[Link]
-
- CymitQuimica.
Sources
- 1. CAS 151-73-5: Betamethasone sodium phosphate | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Betamethasone 21-phosphate = 97 151-73-5 [sigmaaldrich.com]
- 4. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. jfda-online.com [jfda-online.com]
